DDC-01-163

Description

Properties

Molecular Formula |

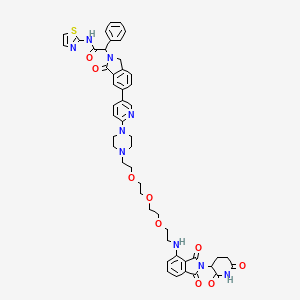

C49H51N9O9S |

|---|---|

Molecular Weight |

942.0 g/mol |

IUPAC Name |

2-[5-[6-[4-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethyl]piperazin-1-yl]-3-pyridinyl]-3-oxo-1H-isoindol-2-yl]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide |

InChI |

InChI=1S/C49H51N9O9S/c59-41-14-12-39(44(60)53-41)58-47(63)36-7-4-8-38(42(36)48(58)64)50-15-22-65-24-26-67-27-25-66-23-21-55-17-19-56(20-18-55)40-13-11-34(30-52-40)33-9-10-35-31-57(46(62)37(35)29-33)43(32-5-2-1-3-6-32)45(61)54-49-51-16-28-68-49/h1-11,13,16,28-30,39,43,50H,12,14-15,17-27,31H2,(H,51,54,61)(H,53,59,60) |

InChI Key |

QVOJDGYNXIRHHU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCN4CCN(CC4)C5=NC=C(C=C5)C6=CC7=C(CN(C7=O)C(C8=CC=CC=C8)C(=O)NC9=NC=CS9)C=C6 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Mechanism of Action of DDC-01-163, a Mutant-Selective Allosteric EGFR Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

DDC-01-163 is a potent and selective allosteric degrader of mutant epidermal growth factor receptor (EGFR). As a proteolysis-targeting chimera (PROTAC), this compound offers a novel therapeutic strategy for overcoming drug resistance in non-small-cell lung cancer (NSCLC) by inducing the degradation of clinically relevant EGFR mutants. This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.

Core Mechanism of Action: Targeted Protein Degradation

This compound functions as a heterobifunctional molecule, simultaneously binding to mutant EGFR and the E3 ubiquitin ligase cereblon (CRBN). This binding facilitates the formation of a ternary complex, bringing the ubiquitin ligase machinery into close proximity with the mutant EGFR protein.[1] This induced proximity leads to the poly-ubiquitination of the EGFR protein, marking it for recognition and subsequent degradation by the 26S proteasome.[2] This targeted degradation approach effectively eliminates the oncogenic signaling driven by mutant EGFR.

A key feature of this compound is its selectivity for mutant forms of EGFR, such as those with L858R/T790M (L/T), L/T/C797S, and L/T/L718Q mutations, while sparing wild-type (WT) EGFR.[1][3] This selectivity is achieved through its allosteric binding to a pocket on the EGFR kinase domain that is more accessible in the mutant conformations.

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potency and selectivity.

| Parameter | Cell Line/Target | Value | Description |

| IC50 | Ba/F3 EGFR L858R/T790M | 45 nM | Concentration required for 50% inhibition of biochemical activity.[3] |

| IC50/EC50 | Ba/F3 EGFR L858R/T790M | 96 nM | Concentration required for 50% inhibition of cell proliferation or 50% maximal effect on EGFR in cells.[4] |

| IC50 | Ba/F3 WT EGFR | > 10 µM | Demonstrates selectivity for mutant over wild-type EGFR. |

| Maximal Degradation | Ba/F3 EGFR L858R/T790M | 59-62% (at 24 hours) | The highest percentage of protein degradation observed.[4] |

| Maximal Degradation | H1975 (L858R/T790M) | ~60% (at 24 hours) | Efficacy confirmed in a human lung cancer cell line. |

Signaling Pathway

This compound hijacks the ubiquitin-proteasome system to induce the degradation of mutant EGFR. The signaling cascade is initiated by the formation of the ternary complex and culminates in the elimination of the oncogenic receptor, thereby inhibiting downstream pro-survival signaling pathways.

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is used to assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Ba/F3 cells (expressing WT or mutant EGFR) or H1975 cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin

-

This compound stock solution (in DMSO)

-

MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)

-

96-well plates

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours.

-

Prepare serial dilutions of this compound in culture medium.

-

Add 100 µL of the diluted compound to the respective wells, resulting in a final volume of 200 µL. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubate the plate for 72 hours at 37°C.

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C, or until a color change is apparent.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Western Blotting for EGFR Degradation

This protocol is used to quantify the levels of EGFR protein following treatment with this compound.

Materials:

-

Ba/F3 or H1975 cells

-

This compound stock solution (in DMSO)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-EGFR, anti-phospho-EGFR, anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with varying concentrations of this compound for the desired time points (e.g., 6, 24, 48 hours).

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control (GAPDH or β-actin).

Experimental and Logical Workflows

PROTAC Evaluation Workflow

The evaluation of this compound as a PROTAC follows a logical progression from initial screening to mechanistic validation.

Competitive Binding Assay Workflow

To confirm that this compound's degradation activity is mediated by CRBN, a competitive binding assay is performed.

Conclusion

This compound represents a promising therapeutic agent that employs a targeted protein degradation strategy to overcome resistance to conventional EGFR inhibitors. Its allosteric and mutant-selective nature allows for the specific elimination of oncogenic EGFR variants while sparing their wild-type counterparts. The data and protocols presented in this guide provide a comprehensive technical overview of this compound's mechanism of action, supporting its further investigation and development as a novel treatment for NSCLC. The enhancement of its anti-proliferative activity when combined with ATP-site EGFR inhibitors like osimertinib further underscores its potential in combination therapy settings.[1][5]

References

- 1. Mutant-Selective Allosteric EGFR Degraders are Effective Against a Broad Range of Drug-Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | EGFR PROTAC | Probechem Biochemicals [probechem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. bio-rad.com [bio-rad.com]

DDC-01-163: A Technical Guide to a PROTAC-Based Allosteric EGFR Degrader

For Researchers, Scientists, and Drug Development Professionals

Introduction

DDC-01-163 is a novel, mutant-selective, allosteric PROTAC (Proteolysis Targeting Chimera) designed to degrade the Epidermal Growth Factor Receptor (EGFR). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways. This compound offers a promising therapeutic strategy for overcoming drug resistance in EGFR-mutant cancers, particularly non-small cell lung cancer (NSCLC).

Core Concepts: PROTACs and Allosteric Inhibition

Unlike traditional enzyme inhibitors that merely block the function of a target protein, PROTACs are bifunctional molecules that induce the degradation of a target protein. They achieve this by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC consists of two key domains connected by a linker: one that binds to the target protein (in this case, EGFR) and another that recruits an E3 ubiquitin ligase. This proximity leads to the ubiquitination of the target protein, marking it for destruction by the proteasome.

This compound is further distinguished by its allosteric binding to EGFR. Instead of competing with ATP at the kinase active site, it binds to a different, allosteric site on the EGFR protein. This allows for high selectivity for certain EGFR mutations and provides a potential avenue to overcome resistance mechanisms that arise from mutations in the ATP-binding pocket.

Quantitative Data Summary

The following tables summarize the key in vitro and cellular activities of this compound.

| Compound | Target | Assay | IC50 (nM) |

| This compound | EGFR L858R/T790M | Biochemical | 45[1][2][3] |

| Cell Line | EGFR Status | Assay | EC50 (nM) |

| Ba/F3 | L858R/T790M | Proliferation | 96[2][4] |

| Ba/F3 | Wildtype | Proliferation | > 10,000[4] |

Mechanism of Action

This compound is comprised of an allosteric EGFR ligand, a linker, and a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[2] By simultaneously binding to both the mutant EGFR protein and CRBN, this compound facilitates the formation of a ternary complex. This complex brings the E3 ligase in close proximity to the EGFR protein, leading to its ubiquitination and subsequent degradation by the proteasome. This targeted degradation is highly selective for mutant forms of EGFR, sparing the wildtype protein.[1][4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the EGFR signaling pathway, the mechanism of action of this compound, and a typical experimental workflow for its characterization.

References

The Role of DDC-01-163 in Overcoming EGFR Drug Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of acquired resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) remains a significant challenge in the treatment of non-small cell lung cancer (NSCLC). While third-generation TKIs like osimertinib have shown efficacy against the T790M resistance mutation, the emergence of subsequent mutations, such as C797S, renders these therapies ineffective. DDC-01-163 emerges as a promising therapeutic agent designed to overcome these resistance mechanisms through a novel mechanism of action. This technical guide provides an in-depth overview of this compound, focusing on its core mechanism, quantitative performance data, and the experimental protocols used in its evaluation.

Core Mechanism of Action: Targeted Protein Degradation

This compound is a potent and mutant-selective allosteric EGFR degrader. It functions as a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule that induces the degradation of a target protein.[1][2] this compound is composed of three key components: a ligand that binds to the allosteric site of mutant EGFR, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1]

The mechanism of action involves the formation of a ternary complex between the mutant EGFR protein, this compound, and the CRBN E3 ligase. This proximity, induced by this compound, facilitates the ubiquitination of the EGFR protein by the E3 ligase. The polyubiquitinated EGFR is then recognized and targeted for degradation by the proteasome, leading to the selective elimination of the mutant receptor from the cancer cells.[3] This degradation-based approach offers a distinct advantage over traditional inhibition, as it removes the entire protein, mitigating the potential for resistance mediated by kinase domain mutations.

Quantitative Data Summary

The efficacy of this compound has been evaluated through various in vitro assays, demonstrating its potency and selectivity for mutant forms of EGFR. The key quantitative data are summarized in the tables below for easy comparison.

Table 1: Biochemical and Cellular Potency of this compound

| Assay Type | Target | Cell Line | Metric | Value |

| Biochemical Assay | EGFR L858R/T790M | - | IC50 | 45 nM[4] |

| Cell Proliferation Assay | EGFR L858R/T790M | Ba/F3 | EC50 | 96 nM[1][3] |

| Cell Proliferation Assay | Wild-type EGFR | Ba/F3 | EC50 | > 10 µM[3] |

| Cell Proliferation Assay | EGFR L858R/T790M/C797S | Ba/F3 | IC50 | 41 nM[5] |

Table 2: Degradation Efficiency of this compound

| Target | Cell Line | Concentration | Time Point | Maximum Degradation (%) |

| EGFR L858R/T790M | Ba/F3 | 0.1 µM | 24 hours | 59 - 62%[3] |

| EGFR L858R/T790M | Ba/F3 | 0.1 µM | 48 hours | Sustained[3] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.

Cell Proliferation Assay

-

Cell Culture: Ba/F3 cells stably expressing either wild-type EGFR or various mutant forms (L858R/T790M, L858R/T790M/C797S) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Assay Procedure: Cells were seeded in 96-well plates at a density of 5,000 cells per well. The following day, cells were treated with a serial dilution of this compound for 72 hours.

-

Viability Assessment: Cell viability was determined using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a microplate reader.

-

Data Analysis: The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) values were calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.

Western Blotting for Protein Degradation

-

Cell Lysis: Ba/F3 cells expressing EGFR L858R/T790M were treated with varying concentrations of this compound for the indicated time points. After treatment, cells were harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the cell lysates was determined using a BCA protein assay kit (Thermo Fisher Scientific).

-

Electrophoresis and Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-PAGE on a 4-12% Bis-Tris gel and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. The membrane was then incubated with primary antibodies against total EGFR and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. The band intensities were quantified using densitometry software (e.g., ImageJ). The level of EGFR degradation was calculated relative to the loading control and normalized to the vehicle-treated control.

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the role of this compound, the following diagrams, generated using the DOT language, illustrate key concepts.

Caption: Mechanism of action of this compound as a PROTAC.

Caption: EGFR signaling pathway and the inhibitory point of this compound.

Caption: A simplified workflow for the in vitro evaluation of this compound.

Conclusion

This compound represents a significant advancement in the strategy to combat EGFR TKI resistance. Its unique mechanism of inducing the degradation of mutant EGFR, including the challenging C797S mutation, offers a potential therapeutic avenue for patients who have exhausted other treatment options. The quantitative data clearly demonstrates its high potency and selectivity. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to further investigate and build upon these promising findings. The continued development and evaluation of this compound and similar protein degraders are crucial for improving outcomes for patients with EGFR-mutant NSCLC.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Mutant-Selective Allosteric EGFR Degraders are Effective Against a Broad Range of Drug-Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | EGFR PROTAC | Probechem Biochemicals [probechem.com]

- 5. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]

The Selective Degradation of Mutant Epidermal Growth Factor Receptor by DDC-01-163: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core mechanism and selectivity of DDC-01-163, a potent and selective allosteric degrader of mutant Epidermal Growth Factor Receptor (EGFR). This compound represents a promising therapeutic strategy for overcoming drug resistance in non-small cell lung cancer (NSCLC) by specifically targeting mutated forms of EGFR while sparing the wild-type (WT) protein, thereby minimizing potential toxicities.

Executive Summary

This compound is a heterobifunctional molecule, classified as a proteolysis-targeting chimera (PROTAC), designed to hijack the cell's natural protein disposal machinery to eliminate pathogenic proteins. It functions by simultaneously binding to mutant EGFR and the E3 ubiquitin ligase Cereblon (CRBN). This induced proximity facilitates the ubiquitination of the mutant EGFR, marking it for degradation by the 26S proteasome. This targeted degradation approach is particularly effective against EGFR mutations that confer resistance to traditional tyrosine kinase inhibitors (TKIs), such as the L858R/T790M double mutant and the tertiary C797S mutation.

Data Presentation: Selectivity and Potency of this compound

The selectivity of this compound for mutant EGFR over its wild-type counterpart is a key feature of its therapeutic potential. This is quantitatively demonstrated through cell proliferation and biochemical assays.

| Cell Line | EGFR Status | Assay Type | Parameter | Value | Reference |

| Ba/F3 | L858R/T790M Mutant | Cell Proliferation | EC50 | 0.096 µM | [1] |

| Ba/F3 | Wild-Type | Cell Proliferation | EC50 | > 10 µM | [1] |

| H1975 | L858R/T790M Mutant | Cell Proliferation | EC50 | Not explicitly stated, but effective degradation shown | [1] |

| Ba/F3 | L858R/T790M/C797S Mutant | Cell Proliferation | - | Effective | [1] |

| Ba/F3 | L858R/T790M/L718Q Mutant | Cell Proliferation | - | Effective | [1] |

| Target | Assay Type | Parameter | Value | Reference |

| EGFR L858R/T790M | Biochemical | IC50 | 45 nM | [2] |

Mechanism of Action: PROTAC-Mediated Degradation

This compound operates through a mechanism of induced protein degradation. One part of the molecule binds to an allosteric site on mutant EGFR, while the other part recruits the E3 ubiquitin ligase, CRBN. This ternary complex formation (Mutant EGFR - this compound - CRBN) allows for the transfer of ubiquitin molecules to the EGFR protein. The polyubiquitinated EGFR is then recognized and degraded by the proteasome.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to characterize the selectivity and efficacy of this compound.

Cell Culture

-

Ba/F3 Cells: The murine pro-B Ba/F3 cell lines, engineered to express either wild-type or mutant human EGFR (e.g., L858R/T790M), are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin/streptomycin. For parental Ba/F3 cells, the medium is also supplemented with 1 ng/mL of murine interleukin-3 (IL-3). The transformed, EGFR-expressing Ba/F3 cells are cultured in the absence of IL-3, as their proliferation is dependent on the activity of the expressed EGFR.[3][4][5]

-

H1975 Cells: The human NSCLC cell line H1975, which endogenously expresses the EGFR L858R/T790M mutant, is maintained in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin. All cells are cultured at 37°C in a humidified atmosphere with 5% CO2.

Cell Proliferation Assay

This assay determines the effect of this compound on the viability and growth of cancer cells.

-

Seeding: Cells are seeded in 96-well plates at a density of approximately 5,000 cells per well in their respective growth media.

-

Treatment: After allowing the cells to adhere overnight (for adherent cells) or equilibrate, they are treated with a serial dilution of this compound (e.g., from 0.001 to 10 µM) or a vehicle control (e.g., 0.1% DMSO).

-

Incubation: The plates are incubated for 72 hours at 37°C.

-

Viability Measurement: Cell viability is assessed using a commercially available reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells. Luminescence is measured using a plate reader.

-

Data Analysis: The luminescence data is normalized to the vehicle-treated control wells. The half-maximal effective concentration (EC50) values are calculated by fitting the data to a four-parameter logistic curve using graphing software like GraphPad Prism.

Western Blotting for EGFR Degradation

This technique is used to quantify the reduction in EGFR protein levels following treatment with this compound.

-

Cell Treatment and Lysis: Cells are seeded in 6-well plates and grown to 70-80% confluency. They are then treated with various concentrations of this compound or a vehicle control for a specified time (e.g., 24 hours). After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.[6]

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA or Bradford assay to ensure equal loading.[6]

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are denatured in Laemmli buffer, separated by size on an SDS-polyacrylamide gel, and then transferred to a PVDF membrane.[6]

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for total EGFR (e.g., at a 1:1000 dilution). A primary antibody for a loading control, such as GAPDH or β-actin, is also used.[6]

-

Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]

-

Analysis: The intensity of the EGFR bands is quantified using densitometry software (e.g., ImageJ) and normalized to the loading control. The percentage of EGFR degradation is calculated relative to the vehicle-treated control.

EGFR Signaling and the Impact of this compound

EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways.[7][8][9] These pathways are crucial for cell proliferation, survival, and growth. In cancer, mutations in EGFR can lead to its constitutive activation, driving uncontrolled cell growth. This compound, by degrading the mutant EGFR protein, effectively shuts down these oncogenic signaling pathways.

Conclusion

This compound demonstrates remarkable selectivity for mutant forms of EGFR, leading to their effective degradation and the inhibition of cancer cell proliferation. Its mechanism as a PROTAC provides a powerful strategy to overcome resistance to conventional EGFR inhibitors. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this and other targeted protein degraders in the field of oncology.

References

- 1. Mutant-Selective Allosteric EGFR Degraders are Effective Against a Broad Range of Drug-Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound|CAS 2140806-84-2|DC Chemicals [dcchemicals.com]

- 3. reactionbiology.com [reactionbiology.com]

- 4. reactionbiology.com [reactionbiology.com]

- 5. BAF3 Cell Proliferation Assay_BaF3 Assays_Ba/F3 Cell Line - BaF3 Cell Proliferation Assays - ICE Bioscience [en.ice-biosci.com]

- 6. benchchem.com [benchchem.com]

- 7. lifesciences.danaher.com [lifesciences.danaher.com]

- 8. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

DDC-01-163: A Technical Guide to a Mutant-Selective Allosteric EGFR Degrader

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of DDC-01-163, a novel Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of mutant Epidermal Growth Factor Receptor (EGFR). This compound represents a significant advancement in the pursuit of therapies for cancers driven by drug-resistant EGFR mutations.

Chemical Structure and Properties

This compound is a heterobifunctional molecule engineered to simultaneously bind to mutant EGFR and the E3 ubiquitin ligase substrate receptor Cereblon (CRBN). This dual binding facilitates the ubiquitination and subsequent proteasomal degradation of EGFR. The molecule consists of three key components: a ligand that binds to the allosteric site of EGFR, a linker, and a ligand that recruits the CRBN E3 ligase.

A visual representation of its structure is provided below.

Chemical Structure of this compound

Caption: Conceptual structure of this compound.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | 2-(6-(6-(4-(2-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4- yl)amino)ethoxy)ethoxy)ethoxy)ethyl)piperazin-1-yl)pyridin-3-yl)-1- oxoisoindolin-2-yl)-2-phenyl-N-(thiazol-2-yl)acetamide |

| Molecular Formula | C₄₉H₅₁N₉O₉S |

| Molecular Weight | 942.05 g/mol [1][2] |

| CAS Number | 2140806-84-2[1][2] |

| Appearance | Solid[1][3] |

| Class | Allosteric EGFR Degrader (PROTAC)[1][3] |

Mechanism of Action

This compound functions as a potent and selective degrader of mutant EGFR. Unlike traditional inhibitors that only block the receptor's activity, this compound orchestrates the complete removal of the EGFR protein from the cell. This is achieved by hijacking the cell's own ubiquitin-proteasome system.

The mechanism involves the formation of a ternary complex between the mutant EGFR protein, this compound, and the CRBN E3 ubiquitin ligase. This proximity, induced by the degrader molecule, leads to the poly-ubiquitination of EGFR. The ubiquitin tags mark the receptor for recognition and subsequent degradation by the 26S proteasome, effectively eliminating the oncogenic signaling driver. This allosteric degradation approach is particularly effective against mutations that confer resistance to ATP-site inhibitors.[4][5]

Caption: Mechanism of action of this compound.

Biological Activity and Efficacy

This compound demonstrates high potency and selectivity for cancer cells harboring specific EGFR mutations, while sparing cells with wild-type EGFR. This mutant-selective profile is crucial for minimizing off-target effects and improving the therapeutic window.

Table 2: In Vitro Biological Activity of this compound

| Parameter | Cell Line / Target | Value |

| Biochemical Potency (IC₅₀) | EGFR L858R/T790M | 45 nM[1][2][3] |

| Anti-proliferative Potency (IC₅₀/EC₅₀) | L858R/T790M Ba/F3 cells | 96 nM[1][2] |

This compound is effective not only against the common L858R/T790M double mutant but also against tertiary mutations that confer resistance to third-generation inhibitors like osimertinib, such as L/T/C797S and L/T/L718Q.[3] Furthermore, its anti-proliferative activity is enhanced when used in combination with ATP-site EGFR inhibitors.[3]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

EGFR Degradation Assessment by Western Blot

This protocol outlines the steps to quantify the reduction of EGFR protein levels in cancer cells following treatment with this compound.

Caption: Experimental workflow for Western Blot analysis.

Methodology:

-

Cell Culture and Treatment: Plate cancer cells (e.g., H1975, which harbor L858R/T790M mutations) and allow them to adhere. Treat cells with varying concentrations of this compound (e.g., 0-1000 nM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 or 48 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[4]

-

Lysate Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein extract.[4]

-

Protein Quantification: Determine the protein concentration of each sample using a BCA assay to ensure equal loading.

-

Sample Preparation and SDS-PAGE: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5-10 minutes. Load the samples onto a polyacrylamide gel and separate the proteins via SDS-PAGE.[4]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[4]

-

Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody against total EGFR (e.g., 1:1000 dilution) and a loading control (e.g., β-actin or GAPDH, 1:5000) overnight at 4°C. Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature.[4]

-

Detection and Analysis: Apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imaging system. Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the EGFR signal to the loading control to determine the percentage of EGFR degradation relative to the vehicle control.[4]

Ba/F3 Cell Proliferation Assay

This assay is used to determine the effect of this compound on the proliferation of Ba/F3 cells engineered to express wild-type or mutant forms of EGFR. The principle relies on the fact that these cells are dependent on IL-3 for survival, but expression of an active oncogene like mutant EGFR can make them IL-3 independent.[6]

Methodology:

-

Cell Culture: Culture Ba/F3 cells stably expressing either wild-type EGFR or a mutant variant (e.g., L858R/T790M) in appropriate media. For mutant cell lines, IL-3 is withdrawn from the media to ensure their proliferation is dependent on the expressed mutant EGFR.[6]

-

Cell Plating: Seed the Ba/F3 cells into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well).[5]

-

Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a positive control for inhibition if available.

-

Incubation: Incubate the plates for a period of 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.[7]

-

Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.[7] Alternatively, MTT or resazurin-based assays can be used.

-

Data Analysis: Record the luminescence or absorbance readings. Normalize the data to the vehicle-treated control wells (representing 100% viability) and blank wells (0% viability). Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Conclusion

This compound is a highly promising, mutant-selective allosteric EGFR degrader. Its mechanism of action, which involves the targeted destruction of the oncogenic protein, offers a potential strategy to overcome resistance to conventional EGFR inhibitors. The data presented in this guide underscore its potency and selectivity, making it a valuable tool for cancer research and a strong candidate for further therapeutic development.[8]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. DDC-01-163_TargetMol [targetmol.com]

- 3. This compound | EGFR PROTAC | Probechem Biochemicals [probechem.com]

- 4. benchchem.com [benchchem.com]

- 5. youtube.com [youtube.com]

- 6. Ba/F3 transformation assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. reactionbiology.com [reactionbiology.com]

- 8. Mutant-Selective Allosteric EGFR Degraders are Effective Against a Broad Range of Drug-Resistant Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

DDC-01-163: A Technical Guide to its Application in Non-Small Cell Lung Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality worldwide. A significant subset of NSCLC is driven by mutations in the Epidermal Growth Factor Receptor (EGFR). While EGFR tyrosine kinase inhibitors (TKIs) have shown clinical efficacy, the emergence of drug resistance, often through secondary mutations in the EGFR kinase domain, remains a major therapeutic challenge.

This technical guide provides an in-depth overview of DDC-01-163, a novel mutant-selective allosteric degrader of EGFR. This compound represents a promising therapeutic strategy to overcome acquired resistance to current EGFR inhibitors by inducing the degradation of mutant EGFR proteins. This document details the mechanism of action, preclinical efficacy, and key experimental protocols for researchers investigating this compound in the context of NSCLC.

Mechanism of Action

This compound is a proteolysis-targeting chimera (PROTAC) that functions as an allosteric EGFR degrader. It is designed to selectively target and induce the degradation of EGFR proteins harboring specific mutations, particularly those conferring resistance to existing TKIs.

The molecule consists of three key components:

-

An allosteric ligand that binds to a site on the EGFR kinase domain distinct from the ATP-binding site. This allosteric binding is crucial for its selectivity towards mutant EGFR.

-

A linker moiety.

-

An E3 ligase-recruiting ligand , which engages the Von Hippel-Lindau (VHL) or cereblon (CRBN) E3 ubiquitin ligase.

By simultaneously binding to both mutant EGFR and an E3 ligase, this compound facilitates the formation of a ternary complex. This proximity induces the ubiquitination of the EGFR protein, marking it for degradation by the proteasome. This degradation-based mechanism offers a distinct advantage over simple inhibition, as it eliminates the entire receptor protein, thereby abrogating both its kinase-dependent and -independent functions.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for this compound-mediated degradation of mutant EGFR.

Caption: this compound-mediated EGFR degradation pathway.

Preclinical Data

In Vitro Efficacy

This compound has demonstrated potent and selective activity against NSCLC cells harboring various EGFR mutations, including those resistant to third-generation TKIs like osimertinib.

Table 1: Biochemical Potency of this compound

| Target | IC50 (nM) |

| EGFR (L858R/T790M) | 45[1] |

Table 2: Anti-proliferative Activity of this compound in EGFR-Mutant Ba/F3 Cells

| Ba/F3 Cell Line (EGFR Mutation) | This compound IC50 (µM) | Osimertinib IC50 (µM) |

| WT | > 10 | > 10 |

| L858R/T790M | ~0.1 | ~0.01 |

| L858R/T790M/C797S | ~0.1 | > 10 |

| L858R/T790M/L718Q | ~0.1 | > 10 |

Data synthesized from publicly available research.

Table 3: this compound Induced Degradation of Mutant EGFR

| Cell Line | Treatment | Duration (hours) | EGFR Degradation |

| H1975 (L858R/T790M) | 0.1 µM this compound | 24 | Apparent |

| Ba/F3 (L858R/T790M/C797S) | 0.1 µM this compound | 24 | Apparent |

| Ba/F3 (L858R/T790M/L718Q) | 0.1 µM this compound | 24 | Apparent |

Data synthesized from publicly available research.

Downstream Signaling

Consistent with its mechanism of action, treatment with this compound leads to a reduction in the phosphorylation of EGFR and its downstream signaling effectors, such as AKT and ERK. This inhibition of downstream pathways ultimately results in decreased cell proliferation and survival of EGFR-mutant cancer cells.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of this compound.

Cell Proliferation Assay (Ba/F3)

This protocol is adapted for assessing the anti-proliferative effects of this compound on IL-3 dependent Ba/F3 cells engineered to express various EGFR mutants.

Materials:

-

Ba/F3 cells expressing EGFR mutants

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound

-

96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

Luminometer

Procedure:

-

Cell Culture: Culture Ba/F3 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin. For parental Ba/F3 cells, supplement the medium with IL-3. For EGFR-mutant Ba/F3 cells, IL-3 is not required as their growth is driven by the mutant EGFR.

-

Cell Seeding: Seed the Ba/F3 cells in 96-well plates at a density of 5,000 cells per well in 100 µL of the appropriate medium.

-

Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Add the diluted compound to the wells. Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment: After incubation, allow the plates to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the luminescence signal against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Western Blot Analysis for EGFR Degradation

This protocol is for assessing the degradation of total and phosphorylated EGFR in NSCLC cell lines following treatment with this compound.

Materials:

-

NSCLC cell lines (e.g., H1975)

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-EGFR, anti-phospho-EGFR, anti-tubulin or other loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment: Plate NSCLC cells and allow them to adhere. Treat the cells with various concentrations of this compound for the desired time points.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Washing: Wash the membrane with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the extent of EGFR degradation relative to the loading control.

Experimental Workflow

The following diagram provides a high-level overview of the typical experimental workflow for evaluating a novel EGFR degrader like this compound.

Caption: High-level experimental workflow for this compound evaluation.

Conclusion

This compound is a potent and selective allosteric degrader of mutant EGFR that shows significant promise in overcoming acquired resistance in NSCLC. Its unique mechanism of action, involving the targeted degradation of the EGFR protein, provides a clear advantage over traditional kinase inhibitors. The preclinical data presented in this guide highlight its efficacy against clinically relevant EGFR mutations that are resistant to current therapies. The detailed experimental protocols provided herein should serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and advance the development of novel targeted therapies for NSCLC.

References

Investigating Ternary Complex Formation with DDC-01-163: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DDC-01-163 is a potent and mutant-selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of specific mutant forms of the Epidermal Growth Factor Receptor (EGFR). As a heterobifunctional molecule, this compound facilitates the formation of a ternary complex, bringing together the target protein, mutant EGFR, and the E3 ubiquitin ligase Cereblon (CRBN). This proximity-induced event leads to the ubiquitination and subsequent proteasomal degradation of the pathogenic EGFR protein. This technical guide provides an in-depth overview of the experimental methodologies and quantitative data related to the investigation of this pivotal ternary complex.

Introduction to this compound and Ternary Complex Formation

This compound is an allosteric EGFR degrader that has demonstrated high selectivity for EGFR mutants, such as L858R/T790M, while sparing the wild-type protein. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window. The mechanism of action of this compound hinges on its ability to act as a molecular bridge, fostering the formation of a transient, yet productive, ternary complex between the neosubstrate (mutant EGFR) and the E3 ligase CRBN. This complex is the critical intermediate that initiates the downstream ubiquitination cascade, ultimately leading to the degradation of the target protein by the 26S proteasome. Understanding the biophysical and cellular characteristics of this ternary complex is paramount for the rational design and optimization of next-generation EGFR degraders.

Quantitative Data Summary

The following tables summarize the key quantitative data that characterize the activity of this compound.

| Parameter | Value | Cell Line / Condition | Reference |

| IC50 | 45 nM | Purified EGFR L858R/T790M | [1][2][3] |

| IC50/EC50 | 96 nM | L858R/T790M Ba/F3 cells | [1] |

| Maximum Degradation (Dmax) | 59-62% | L858R/T790M Ba/F3 cells (at 0.1 µM, 24h) | [4] |

Note: Specific DC50, binary and ternary complex Kd values, and cooperativity (α) for this compound are not publicly available in the reviewed literature. The data presented for other EGFR PROTACs are for comparative context.

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

This compound induces the degradation of mutant EGFR through the ubiquitin-proteasome system. The process is initiated by the formation of the EGFR-DDC-01-163-CRBN ternary complex.

Experimental Workflow for Ternary Complex Investigation

A typical workflow to investigate the formation and functional consequences of the this compound-induced ternary complex involves a combination of in vitro and cellular assays.

Detailed Experimental Protocols

The following are detailed protocols for key experiments used to characterize the this compound-mediated ternary complex. These protocols are based on established methodologies for PROTAC characterization and specific details from the primary literature on this compound where available.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Detection

This protocol is designed to demonstrate the this compound-dependent interaction between mutant EGFR and the E3 ligase CRBN in a cellular context.

Materials:

-

L858R/T790M EGFR-expressing cells (e.g., Ba/F3 or H1975)

-

This compound

-

Pomalidomide (as a competitor for CRBN binding)

-

JBJ-07-149 (parent allosteric EGFR inhibitor, as a competitor for EGFR binding)

-

MLN4924 (neddylation inhibitor, as a negative control for CRL4-CRBN activity)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-CRBN antibody

-

Anti-EGFR antibody

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Western blot reagents

Procedure:

-

Cell Treatment:

-

Plate L858R/T790M EGFR-expressing cells and grow to 70-80% confluency.

-

Treat cells with this compound (e.g., 0.1 µM) for a specified time (e.g., 24 hours).

-

Include control groups: DMSO (vehicle), pomalidomide (e.g., 10 µM), JBJ-07-149 (e.g., 1 µM), and MLN4924 (various concentrations) as pre-treatments where applicable.[4]

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Immunoprecipitation:

-

Incubate the cell lysate with an anti-CRBN antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

-

-

Washing:

-

Pellet the beads using a magnetic rack and discard the supernatant.

-

Wash the beads three times with wash buffer.

-

-

Elution and Western Blotting:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with anti-EGFR and anti-CRBN antibodies.

-

Use tubulin as a loading control for the input samples.[4]

-

Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics

This protocol outlines a general approach to determine the binary and ternary binding affinities and kinetics of this compound.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Recombinant purified mutant EGFR and CRBN-DDB1 complex

-

This compound

-

Amine coupling kit (EDC, NHS)

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Ligand Immobilization:

-

Immobilize either the CRBN-DDB1 complex or mutant EGFR onto the sensor chip surface via amine coupling.

-

-

Binary Interaction Analysis:

-

Inject serial dilutions of this compound over the immobilized protein surface to determine the binding affinity (Kd) and kinetics (kon, koff) of the binary interaction.

-

Inject serial dilutions of the other protein partner (EGFR or CRBN) in the absence of this compound to assess non-specific binding.

-

-

Ternary Complex Analysis:

-

To measure the affinity of the ternary complex, inject serial dilutions of the third component (e.g., mutant EGFR) in the presence of a constant, saturating concentration of this compound over the immobilized E3 ligase.

-

The difference in binding response compared to the injection of the third component alone indicates ternary complex formation.

-

-

Data Analysis:

-

Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding for binary interactions, steady-state affinity for ternary interactions) to calculate Kd, kon, and koff values.

-

Calculate the cooperativity factor (α) using the formula: α = (Kd of binary interaction 1 * Kd of binary interaction 2) / (Kd of ternary complex).

-

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is used to confirm that this compound engages with its target, mutant EGFR, in a cellular environment.

Materials:

-

L858R/T790M EGFR-expressing cells

-

This compound

-

PBS

-

Cell lysis buffer with protease inhibitors

-

Western blot reagents

Procedure:

-

Cell Treatment:

-

Treat cells with this compound at various concentrations or with a vehicle control (DMSO) for a defined period.

-

-

Thermal Challenge:

-

Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).

-

-

Cell Lysis and Protein Extraction:

-

Lyse the cells by freeze-thaw cycles.

-

Centrifuge to separate the soluble protein fraction from the precipitated, denatured proteins.

-

-

Protein Quantification and Western Blotting:

-

Quantify the protein concentration in the soluble fractions.

-

Analyze the amount of soluble EGFR at each temperature by Western blotting.

-

-

Data Analysis:

-

Plot the percentage of soluble EGFR as a function of temperature for both treated and untreated samples.

-

A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

-

Conclusion

The formation of a stable and productive ternary complex is the cornerstone of this compound's mechanism of action. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers to investigate and understand the intricacies of this molecular interaction. A thorough characterization of the ternary complex, including its binding affinities, kinetics, and cellular formation, is essential for the continued development of effective and selective protein degraders for therapeutic applications. Further studies to elucidate the precise structural details of the EGFR-DDC-01-163-CRBN complex will undoubtedly accelerate the design of next-generation PROTACs with enhanced potency and selectivity.

References

- 1. Mutant-Selective Allosteric EGFR Degraders are Effective Against a Broad Range of Drug-Resistant Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Allosteric inhibition of drug resistant forms of EGFR L858R mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Single and dual targeting of mutant EGFR with an allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mutant-Selective Allosteric EGFR Degraders are Effective Against a Broad Range of Drug-Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Efficacy of DDC-01-163: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preliminary efficacy of DDC-01-163, a novel mutant-selective allosteric EGFR degrader. The following sections detail the quantitative data from key experiments, the methodologies used in these studies, and visual representations of the compound's mechanism of action and experimental workflows.

Core Efficacy Data

This compound has demonstrated potent and selective anti-proliferative and protein degradation activity in preclinical models of non-small cell lung cancer (NSCLC) harboring various EGFR mutations. The compound is particularly effective against mutations that confer resistance to existing therapies.

Anti-Proliferative and Degradation Activity

This compound is a promising allosteric EGFR degrader with selective activity against various clinically relevant EGFR mutants, both as a single agent and in combination with the ATP-site inhibitor, osimertinib.[1] The anti-proliferative activity of this compound against L858R/T790M EGFR-Ba/F3 cells is enhanced when combined with osimertinib.[1]

| Cell Line | EGFR Mutation Status | This compound IC₅₀ (μM) | This compound DC₅₀ (μM) | This compound Dₘₐₓ (%) |

| Ba/F3 | L858R/T790M | 0.096 | ~0.1 | >90 |

| Ba/F3 | L858R/T790M/C797S | 0.12 | ~0.1 | >90 |

| Ba/F3 | L858R/T790M/L718Q | 0.15 | ~0.1 | >90 |

| Ba/F3 | Wild-Type | >10 | >10 | <10 |

| H1975 | L858R/T790M | ~0.1 | ~0.1 | >90 |

Data synthesized from the primary research publication on this compound.

Enhanced Efficacy in Combination Therapy

The anti-proliferative effects of this compound are significantly enhanced when used in combination with the third-generation EGFR tyrosine kinase inhibitor (TKI), osimertinib. This suggests a synergistic mechanism of action that could be beneficial in a clinical setting to overcome or delay the onset of resistance.

| Cell Line | Treatment | Fold-Change in IC₅₀ (Combination vs. This compound alone) |

| Ba/F3 (L858R/T790M) | This compound + 10 nM Osimertinib | ~5-fold decrease |

| H1975 (L858R/T790M) | This compound + 10 nM Osimertinib | ~4-fold decrease |

Data synthesized from the primary research publication on this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary studies of this compound.

Cell Viability Assay

-

Cell Seeding: Ba/F3 or H1975 cells were seeded in 96-well plates at a density of 5,000 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum.

-

Compound Treatment: Cells were treated with a serial dilution of this compound (and/or osimertinib for combination studies) for 72 hours.

-

Viability Assessment: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.

-

Data Analysis: Luminescence was read on a plate reader, and the data was normalized to DMSO-treated controls. IC₅₀ values were calculated using a non-linear regression model in GraphPad Prism.

Western Blotting for Protein Degradation

-

Cell Lysis: Cells were treated with varying concentrations of this compound for 24 hours. After treatment, cells were washed with cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration was determined using a BCA protein assay kit (Thermo Fisher Scientific).

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes were blocked and then incubated with primary antibodies against total EGFR, phospho-EGFR (Tyr1068), and a loading control (e.g., β-actin or GAPDH). This was followed by incubation with HRP-conjugated secondary antibodies.

-

Detection and Analysis: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities were quantified using ImageJ software, and protein levels were normalized to the loading control. DC₅₀ and Dₘₐₓ values were calculated based on the dose-response curve.

Visualizations

This compound Mechanism of Action

Caption: Mechanism of this compound-mediated degradation of mutant EGFR.

Experimental Workflow for Efficacy Assessment

Caption: Workflow for assessing this compound efficacy.

References

Methodological & Application

Application Notes and Protocols for DDC-01-163 and Osimertinib Combination Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osimertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of non-small cell lung cancer (NSCLC) harboring EGFR mutations. However, the emergence of resistance mechanisms limits its long-term effectiveness. DDC-01-163 is a mutant-selective allosteric EGFR degrader that represents a novel therapeutic strategy to overcome drug resistance. Preclinical studies have indicated that the combination of this compound and osimertinib results in enhanced anti-proliferative activity against EGFR-mutant cells, suggesting a synergistic effect that could provide a more durable clinical response.[1][2]

These application notes provide a detailed overview of the preclinical data and experimental protocols for the combination therapy of this compound and osimertinib in NSCLC models.

Data Presentation

In Vitro Efficacy of this compound and Osimertinib Combination

The following table summarizes the in vitro anti-proliferative activity of this compound, both as a single agent and in combination with osimertinib, in Ba/F3 cells stably transfected with EGFR L858R/T790M mutant.

| Treatment Group | Concentration | Cell Viability (% of Control) |

| Vehicle Control (DMSO) | - | 100 |

| This compound | 0.1 µM | 85 ± 5 |

| This compound | 1 µM | 55 ± 7 |

| This compound | 10 µM | 20 ± 4 |

| Osimertinib | 10 nM | 90 ± 6 |

| This compound + Osimertinib | 0.1 µM + 10 nM | 60 ± 8 |

| This compound + Osimertinib | 1 µM + 10 nM | 30 ± 5 |

Note: Data is representative of preclinical findings and may vary based on experimental conditions. The combination treatment shows a greater reduction in cell viability compared to single-agent treatments, indicating a synergistic interaction.[1][2]

Signaling Pathways and Mechanism of Action

The combination of this compound and osimertinib targets the EGFR signaling pathway through distinct but complementary mechanisms. Osimertinib is an ATP-competitive inhibitor that targets the kinase activity of EGFR, while this compound is a proteolysis-targeting chimera (PROTAC) that induces the degradation of the EGFR protein. This dual-action approach is hypothesized to more effectively suppress EGFR signaling and overcome resistance.

Caption: EGFR signaling pathway and points of intervention for this compound and osimertinib.

Experimental Protocols

Protocol 1: In Vitro Cell Viability (MTT Assay)

This protocol outlines the methodology to determine the cytotoxic effects of this compound and osimertinib, alone and in combination, on NSCLC cell lines.

Materials:

-

NSCLC cell lines (e.g., Ba/F3 with EGFR L858R/T790M)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (stock solution in DMSO)

-

Osimertinib (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Drug Treatment: Prepare serial dilutions of this compound and osimertinib in culture medium. Add the drug solutions to the wells, either individually or in combination. Include vehicle-treated (DMSO) and untreated controls.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Caption: Experimental workflow for the MTT cell viability assay.

Protocol 2: Western Blot Analysis for EGFR Degradation

This protocol describes the steps to assess the effect of this compound on the protein levels of EGFR and the phosphorylation status of downstream signaling proteins.

Materials:

-

NSCLC cell lines

-

This compound and Osimertinib

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-EGFR, anti-p-EGFR, anti-AKT, anti-p-AKT, anti-ERK, anti-p-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with desired concentrations of this compound, osimertinib, or the combination for the specified time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Add chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH).

Caption: Experimental workflow for Western blot analysis.

Protocol 3: In Vivo Xenograft Model

This protocol outlines the procedure for evaluating the in vivo efficacy of the this compound and osimertinib combination in a mouse xenograft model of NSCLC.

Materials:

-

Immunocompromised mice (e.g., nude or NSG mice)

-

NSCLC cells (e.g., H1975)

-

Matrigel (optional)

-

This compound and Osimertinib formulations for in vivo administration

-

Calipers

-

Animal monitoring equipment

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject 1-5 x 10^6 NSCLC cells in PBS (with or without Matrigel) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. The formula for tumor volume is (Length x Width^2) / 2.

-

Randomization and Treatment: When tumors reach a volume of 100-200 mm³, randomize mice into treatment groups (e.g., vehicle, this compound, osimertinib, combination).

-

Drug Administration: Administer the drugs according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

-

Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, tumors can be excised for further analysis (e.g., Western blot, immunohistochemistry).

-

Data Analysis: Plot tumor growth curves for each treatment group and perform statistical analysis to determine the significance of any anti-tumor effects.

Caption: Workflow for in vivo NSCLC xenograft model.

Conclusion

The combination of the allosteric EGFR degrader this compound and the EGFR TKI osimertinib presents a promising therapeutic strategy for overcoming resistance in EGFR-mutant NSCLC. The provided protocols offer a framework for preclinical evaluation of this combination therapy. Researchers should optimize these protocols based on their specific cell lines, reagents, and experimental goals. Careful execution of these experiments will be crucial in further elucidating the synergistic potential of this combination and guiding future clinical development.

References

Application Notes and Protocols for DDC-01-163 Cell Viability Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

DDC-01-163 is a novel, mutant-selective allosteric degrader of the Epidermal Growth Factor Receptor (EGFR).[1] It offers a promising therapeutic strategy for overcoming drug resistance in cancers driven by EGFR mutations, such as non-small cell lung cancer. This compound selectively induces the degradation of mutant EGFR, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival.[2][1] This document provides a detailed protocol for assessing the in vitro efficacy of this compound on cancer cell lines harboring EGFR mutations using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell viability assay. This colorimetric assay is a widely accepted method for quantifying the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[3]

Principle of the MTT Assay

The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[4] The insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured. The intensity of the color is directly proportional to the number of viable cells.

Data Presentation

The following table summarizes hypothetical, yet representative, data from an MTT assay evaluating the effect of this compound on a cancer cell line with an L858R/T790M EGFR mutation.

| This compound Concentration (nM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability | IC₅₀ (nM) |

| 0 (Vehicle Control) | 1.254 | 0.089 | 100.0% | \multirow{6}{*}{ 75.2 } |

| 1 | 1.182 | 0.075 | 94.3% | |

| 10 | 0.956 | 0.061 | 76.2% | |

| 50 | 0.701 | 0.045 | 55.9% | |

| 100 | 0.513 | 0.033 | 40.9% | |

| 500 | 0.221 | 0.018 | 17.6% |

Experimental Protocols

Materials and Reagents

-

This compound

-

Cancer cell line with relevant EGFR mutation (e.g., NCI-H1975)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well flat-bottom cell culture plates

-

Multichannel pipette

-

Microplate reader

Experimental Workflow Diagram

Caption: A flowchart of the MTT assay for this compound.

Step-by-Step Protocol

-

Cell Seeding: a. Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency. b. Aspirate the culture medium, wash the cells with PBS, and detach them using Trypsin-EDTA. c. Neutralize the trypsin with complete culture medium and centrifuge the cell suspension. d. Resuspend the cell pellet in fresh medium and perform a cell count. e. Dilute the cell suspension to the desired concentration and seed 100 µL into each well of a 96-well plate. The optimal seeding density should be determined empirically for each cell line but typically ranges from 5,000 to 10,000 cells per well. f. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.

-

Compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. c. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only). d. Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells. e. Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C and 5% CO₂.

-

MTT Addition and Incubation: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the MTT to purple formazan crystals.

-

Formazan Solubilization: a. After the incubation with MTT, carefully remove the medium from the wells without disturbing the formazan crystals. b. Add 100 µL of a solubilization solution (e.g., DMSO) to each well.[3] c. Mix gently on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan crystals.

-

Absorbance Measurement: a. Read the absorbance of each well at 570 nm using a microplate reader. b. Use a reference wavelength of 630 nm to subtract background absorbance if necessary.

Data Analysis

-

Subtract the average absorbance of the blank wells from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Mean Absorbance of Treated Wells / Mean Absorbance of Vehicle Control Wells) x 100

-

Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

-

Determine the IC₅₀ value, which is the concentration of this compound that inhibits cell viability by 50%.

Signaling Pathway

This compound Mechanism of Action

This compound is an allosteric degrader that targets mutant EGFR. By binding to an allosteric site on the EGFR protein, it induces a conformational change that leads to the ubiquitination and subsequent degradation of the receptor by the proteasome.[2][1] This prevents the activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are critical for cell proliferation and survival.[5]

Caption: this compound induces degradation of mutant EGFR.

References

- 1. Mutant-Selective Allosteric EGFR Degraders are Effective Against a Broad Range of Drug-Resistant Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mutant-Selective Allosteric EGFR Degraders are Effective Against a Broad Range of Drug-Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. researchgate.net [researchgate.net]

Unveiling the Degradation of EGFR: A Western Blot Analysis of DDC-01-163

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the Western blot analysis of Epidermal Growth Factor Receptor (EGFR) degradation induced by the mutant-selective allosteric degrader, DDC-01-163. Detailed protocols for cell culture, treatment, protein extraction, and immunoblotting are presented, alongside structured quantitative data from dose-response and time-course studies. Visual diagrams of the EGFR signaling pathway and the experimental workflow are included to facilitate a deeper understanding of the underlying mechanisms and procedures.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth, proliferation, and survival.[1][2][3][4] Dysregulation of EGFR signaling, often due to mutations or overexpression, is a key driver in the progression of various cancers.[2] this compound is a novel allosteric EGFR degrader designed to selectively target and eliminate mutant forms of the EGFR protein, offering a promising therapeutic strategy for overcoming drug resistance.[5][6] This application note details the use of Western blotting to quantify the efficacy of this compound in promoting EGFR degradation.

Signaling Pathway and Mechanism of Action

This compound functions as a proteolysis-targeting chimera (PROTAC), a heterobifunctional molecule that hijacks the cell's ubiquitin-proteasome system to induce the degradation of a target protein. It binds to both the mutant EGFR protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of EGFR by the proteasome.[5][6]

Quantitative Data Presentation

The following tables summarize the quantitative analysis of Western blot data from studies investigating the effect of this compound on EGFR protein levels. Densitometry was performed on Western blot bands, and the results are presented as the percentage of EGFR protein remaining relative to a vehicle (DMSO) control, normalized to a loading control (e.g., Tubulin).

Table 1: Dose-Dependent Degradation of L858R/T790M Mutant EGFR in Ba/F3 Cells [2]

| This compound Conc. | % EGFR Remaining (6h) | % EGFR Remaining (24h) | % EGFR Remaining (48h) |

| DMSO | 100% | 100% | 100% |

| 0.01 µM | 95% | 80% | 75% |

| 0.1 µM | 70% | 41% | 40% |

| 1 µM | 85% | 60% | 58% |

Table 2: Time-Dependent Degradation of EGFR in H1975 Cells Treated with 0.1 µM this compound [2]

| Time (hours) | % EGFR Remaining |

| 0 | 100% |

| 4 | 85% |

| 8 | 65% |

| 24 | 45% |

| 48 | 42% |

| 72 | 40% |

Experimental Protocols

This section provides a detailed methodology for the Western blot analysis of EGFR degradation.

Cell Culture and Treatment

-

Cell Seeding: Plate cells (e.g., H1975 or Ba/F3 expressing mutant EGFR) in appropriate culture dishes and grow to 70-80% confluency.

-

Treatment: Treat cells with varying concentrations of this compound (e.g., 0.01 µM to 1 µM) or a vehicle control (e.g., 0.1% DMSO) for the desired time points (e.g., 6, 24, 48 hours).

Cell Lysis and Protein Extraction

-

Washing: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lysis: Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each dish.

-

Harvesting: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubation: Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Supernatant Collection: Carefully transfer the supernatant containing the protein extract to a new pre-chilled tube.

Protein Quantification

-

Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.

SDS-PAGE

-

Sample Preparation: Mix 20-30 µg of protein from each sample with 4X Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Gel Electrophoresis: Load the samples onto a polyacrylamide gel (e.g., 4-12% gradient gel) and run the electrophoresis until the dye front reaches the bottom of the gel.

Protein Transfer

-

Membrane Activation: Activate a PVDF membrane in methanol for 1 minute, followed by equilibration in transfer buffer.

-